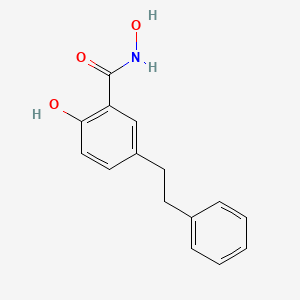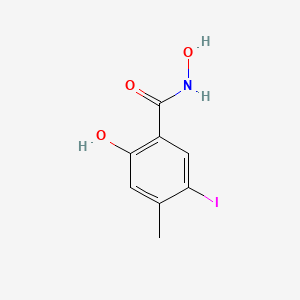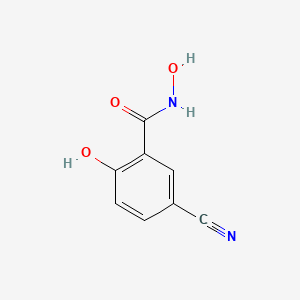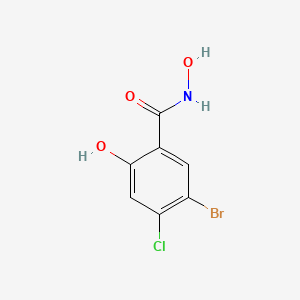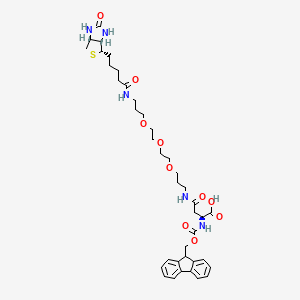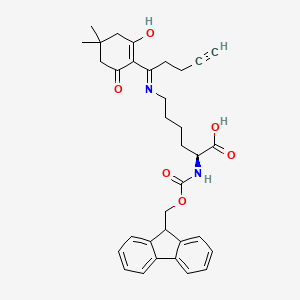
4-Pentynoyl-Val-Ala-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentynoyl-Val-Ala-PAB-PNP is a cleavable ADC linker . It has been used to synthesize cryptophycin conjugates . This compound is a click chemistry reagent, containing an Alkyne group .
Synthesis Analysis
The synthesis of this compound involves the use of cryptophycin conjugates . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular structure of this compound is C27H30N4O8 . It has a molecular weight of 538.55 .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 845.7±65.0 °C . Its predicted density is 1.290±0.06 g/cm3 . The predicted pKa is 13.30±0.70 .作用機序
Target of Action
The primary target of 4-Pentynoyl-Val-Ala-PAB-PNP is the cryptophycin conjugates . Cryptophycins are a family of potent antimitotic drugs that bind to tubulin and inhibit microtubule formation, leading to cell cycle arrest and apoptosis .
Mode of Action
This compound is a cleavable ADC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to the cryptophycin conjugates and deliver the drug to the target cells .
Biochemical Pathways
The compound affects the microtubule formation pathway by inhibiting tubulin, which is crucial for cell division . This leads to cell cycle arrest and apoptosis, effectively killing the cancer cells .
Pharmacokinetics
As a cleavable adc linker, it is designed to be stable in the bloodstream and to release the drug only after it has reached the target cells . This design enhances the bioavailability of the drug and reduces systemic toxicity .
Result of Action
The result of the action of this compound is the inhibition of tumor cell proliferation . By delivering the cryptophycin drug to the cancer cells, it induces cell cycle arrest and apoptosis, leading to the death of the cancer cells .
Action Environment
The action of this compound is influenced by the presence of azide groups in the target cells . The copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction requires the presence of these groups for the compound to bind to the cryptophycin conjugates . Therefore, the efficacy and stability of the compound depend on the cellular environment .
Safety and Hazards
生化学分析
Biochemical Properties
4-Pentynoyl-Val-Ala-PAB-PNP plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with various enzymes and proteins, facilitating the targeted delivery of drugs to specific cells. The compound’s alkyne group enables it to undergo CuAAC with azide-containing molecules, forming stable triazole linkages. This interaction is essential for the synthesis of cryptophycin conjugates, which are potent inhibitors of tumor cell proliferation .
Cellular Effects
This compound influences cellular processes by enabling the targeted delivery of cytotoxic agents to cancer cells. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the therapeutic agent. The compound’s role in ADCs allows it to affect cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of tumor growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its cleavable linker properties. The compound binds to specific biomolecules via CuAAC, forming stable triazole linkages. This binding interaction facilitates the targeted delivery of cytotoxic agents to cancer cells, leading to enzyme inhibition or activation and changes in gene expression. The cleavable nature of the linker ensures that the cytotoxic agent is released only within the target cells, reducing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but its cleavable nature ensures that it degrades appropriately within target cells. Long-term studies have shown that the compound maintains its efficacy in inhibiting tumor cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an ADC linker. The compound interacts with enzymes and cofactors that facilitate its cleavage and the release of the cytotoxic agent within target cells. This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches the target cells effectively. The compound’s cleavable nature allows for the controlled release of the cytotoxic agent within the target cells .
Subcellular Localization
This compound is localized within specific subcellular compartments due to targeting signals and post-translational modifications. These modifications direct the compound to specific organelles, where it exerts its therapeutic effects. The subcellular localization of the compound is crucial for its activity and function in inhibiting tumor cell proliferation .
特性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O8/c1-5-6-7-23(32)30-24(17(2)3)26(34)28-18(4)25(33)29-20-10-8-19(9-11-20)16-38-27(35)39-22-14-12-21(13-15-22)31(36)37/h1,8-15,17-18,24H,6-7,16H2,2-4H3,(H,28,34)(H,29,33)(H,30,32)/t18-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCCJAGZUJVAO-UUOWRZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
